molecular formula C8H5N3O B12348723 2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carbonitrile

2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carbonitrile

Cat. No.: B12348723
M. Wt: 159.14 g/mol
InChI Key: BVPBDPBFRDPEED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carbonitrile is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carbonitrile typically involves cyclization reactions. One common method includes the reaction of 5-bromo-7-azaindole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles, followed by the addition of propargylamine and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Industry: It can be used in the synthesis of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carbonitrile is unique due to its specific ring structure and the presence of both pyrrole and pyridine rings

Properties

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

2-oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carbonitrile

InChI

InChI=1S/C8H5N3O/c9-4-5-1-2-10-6-3-7(12)11-8(5)6/h1-2H,3H2,(H,11,12)

InChI Key

BVPBDPBFRDPEED-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC=CC(=C2NC1=O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.